

Tyk2-IN-18 JAK2-JH2 domain binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tyk2-IN-18	
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An In-depth Technical Guide on the JAK2-JH2 Domain Binding Affinity of Tyk2-IN-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the selective Tyrosine Kinase 2 (TYK2) inhibitor, **Tyk2-IN-18**, with the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain. This document consolidates available quantitative data, outlines relevant experimental methodologies, and presents key signaling pathways and experimental workflows through detailed diagrams.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways that govern immunity, cell growth, and hematopoiesis. Each JAK protein contains a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The high degree of homology in the ATP-binding site of the JH1 domains across the JAK family has made the development of selective inhibitors challenging. Consequently, targeting the more structurally diverse JH2 domain has emerged as a promising strategy to achieve inhibitor selectivity.

Tyk2-IN-18 is a potent inhibitor of TYK2 that has been shown to interact with the JH2 domain of JAK family members. Understanding its binding affinity and selectivity profile is crucial for its development as a therapeutic agent and as a tool for studying JAK-STAT signaling.

Data Presentation: Binding Affinity of Tyk2-IN-18



The following table summarizes the known quantitative binding affinity data for **Tyk2-IN-18** against the JAK2 JH2 domain.

Compound	Target Domain	Affinity (IC50)
Tyk2-IN-18	JAK2-JH2	<10 nM

This data is based on information from a publicly available source referencing patent WO2023250064A1 and an article in ACS Medicinal Chemistry Letters[1]. Further details on the selectivity against other JAK family kinase domains are not publicly available at this time.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of **Tyk2-IN-18** for JAK2 JH2 is detailed in the primary patent literature, a general methodology for such a biochemical assay is described below. This protocol is based on common industry-standard assays for determining the binding affinity of small molecules to kinase domains, such as fluorescence polarization (FP) assays.

Fluorescence Polarization (FP) Competition Binding Assay

This assay measures the displacement of a fluorescently labeled probe from the target protein by a test compound.

- 1. Principle: A fluorescently labeled ligand (probe) with a known affinity for the JAK2 JH2 domain is used. When the probe is bound to the larger JAK2 JH2 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound (**Tyk2-IN-18**) competes with the probe for binding to JAK2 JH2, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The degree of this decrease is proportional to the binding affinity of the test compound.
- 2. Reagents and Materials:
- Recombinant human JAK2 JH2 protein
- Fluorescently labeled probe (e.g., a known ligand for JAK2 JH2 conjugated to a fluorophore)



- Tyk2-IN-18 (or other test compounds)
- Assay Buffer (e.g., Tris-HCl, NaCl, DTT, and a non-ionic detergent)
- 384-well, low-volume, black microplates
- A microplate reader capable of measuring fluorescence polarization

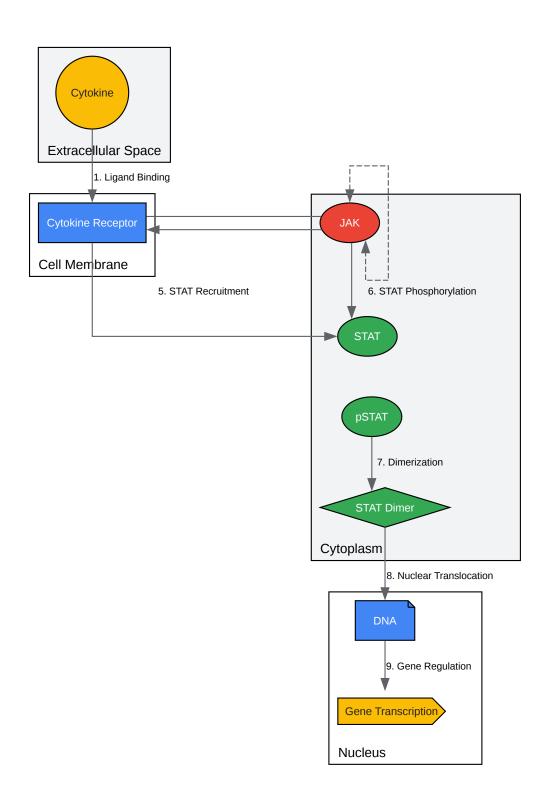
3. Procedure:

- Compound Dilution: Prepare a serial dilution of Tyk2-IN-18 in DMSO, and then dilute further
 into the assay buffer to the desired final concentrations.
- Assay Plate Preparation: Add the diluted Tyk2-IN-18 to the wells of the microplate. Include
 controls for no inhibition (DMSO vehicle only) and maximal inhibition (a high concentration of
 a known potent binder or no protein).
- Protein and Probe Addition: Add the JAK2 JH2 protein and the fluorescently labeled probe to the wells. The concentrations of the protein and probe should be optimized to provide a stable and robust assay window.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable microplate reader.
- Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the Tyk2-IN-18 concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway for numerous cytokines and growth factors. The diagram below illustrates the general mechanism of this pathway.





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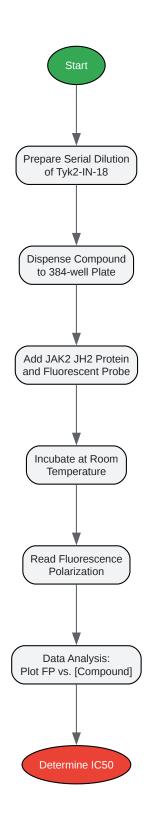
Caption: The canonical JAK-STAT signaling pathway.



Experimental Workflow

The following diagram outlines the workflow for a typical fluorescence polarization-based competition binding assay.





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Caption: Workflow for a fluorescence polarization assay.



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tyk2-IN-18 JAK2-JH2 domain binding affinity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569495#tyk2-in-18-jak2-jh2-domain-binding-affinity]

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